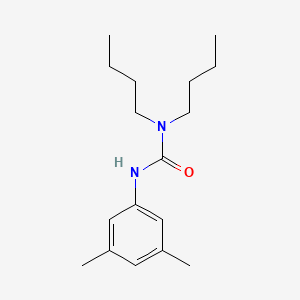

1,1-Dibutyl-3-(3,5-dimethylphenyl)urea

Descripción

BenchChem offers high-quality 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

86781-23-9 |

|---|---|

Fórmula molecular |

C17H28N2O |

Peso molecular |

276.4 g/mol |

Nombre IUPAC |

1,1-dibutyl-3-(3,5-dimethylphenyl)urea |

InChI |

InChI=1S/C17H28N2O/c1-5-7-9-19(10-8-6-2)17(20)18-16-12-14(3)11-15(4)13-16/h11-13H,5-10H2,1-4H3,(H,18,20) |

Clave InChI |

KDTQCDBWMYEEKM-UHFFFAOYSA-N |

SMILES canónico |

CCCCN(CCCC)C(=O)NC1=CC(=CC(=C1)C)C |

Origen del producto |

United States |

1,1-Dibutyl-3-(3,5-dimethylphenyl)urea chemical structure and properties

Topic: 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea: Chemical Structure, Synthesis, and Properties Content Type: Technical Monograph & Research Guide Audience: Medicinal Chemists, Agrochemical Researchers, and Process Engineers.

Executive Summary & Chemical Identity

1,1-Dibutyl-3-(3,5-dimethylphenyl)urea is a highly lipophilic, trisubstituted urea derivative belonging to the class of N,N-dialkyl-N'-arylureas. Structurally characterized by a central urea linker flanked by two butyl chains on the N1 position and a 3,5-xylyl (3,5-dimethylphenyl) group on the N3 position, this molecule represents a critical scaffold in two distinct industrial sectors:

-

Agrochemicals: As a steric analog of the phenylurea herbicide class (e.g., Diuron, Linuron), serving as a probe for Photosystem II (PSII) binding pockets.

-

Material Science: As a high-molecular-weight stabilizer (centralite analog) for nitrocellulose-based propellants, offering superior migration resistance compared to diethyl variants.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea |

| Common Synonyms | |

| Molecular Formula | |

| Molecular Weight | 276.42 g/mol |

| SMILES | CCCCN(CCCC)C(=O)Nc1cc(C)cc(C)c1 |

| Structural Class | Trisubstituted Urea / Lipophilic Centralite Analog |

| Closest Isomer CAS | 86781-22-8 (refers to the 3,4-dimethyl isomer) |

Synthesis Protocol: The Isocyanate Addition Route

Rationale: While urea derivatives can be synthesized via phosgenation of amines or reaction with carbamoyl chlorides, the Isocyanate Addition Route is preferred for research-grade purity. This pathway is atom-economical, avoids the handling of gaseous phosgene, and minimizes side-product formation (symmetrical ureas).

Reaction Scheme

The synthesis involves the nucleophilic addition of dibutylamine (secondary amine) to 3,5-dimethylphenyl isocyanate (electrophile).

Figure 1: Atom-economical synthesis via isocyanate addition.

Step-by-Step Methodology

Safety Note: Isocyanates are potent sensitizers. All operations must be performed in a fume hood.

-

Preparation of Electrophile Solution:

-

Dissolve 10.0 mmol of 3,5-dimethylphenyl isocyanate in 20 mL of anhydrous Dichloromethane (DCM).

-

Cool the solution to 0°C using an ice/water bath to control the exotherm.

-

-

Nucleophilic Addition:

-

Dissolve 10.5 mmol (1.05 eq) of dibutylamine in 10 mL of anhydrous DCM.

-

Add the amine solution dropwise to the isocyanate solution over 15 minutes.

-

Observation: The reaction is rapid. A mild exotherm will be observed.

-

-

Completion & Work-up:

-

Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

Monitor reaction progress via TLC (Mobile phase: 20% Ethyl Acetate in Hexanes). The isocyanate spot should disappear.

-

Quench: Add 10 mL of 1M HCl to protonate any excess amine.

-

Extraction: Separate the organic layer.[1] Wash with saturated

(1x) and Brine (1x). -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification (Recrystallization):

-

The crude solid is typically off-white.

-

Recrystallize from hot Ethanol/Water (9:1) or Hexane/Ethyl Acetate .

-

Filter and dry under vacuum at 40°C.

-

Physicochemical Properties & Solubility Profile

The substitution pattern (two butyl chains + xylyl group) imparts significant lipophilicity to this molecule, distinguishing it from smaller herbicides like Diuron.

| Property | Value / Behavior |

| Physical State | White crystalline solid |

| Melting Point | Predicted: 95–105°C (Based on homologs) |

| LogP (Octanol/Water) | ~5.2 (High Lipophilicity) |

| Water Solubility | Negligible (< 1 mg/L). Requires surfactant for aqueous bioassays. |

| Organic Solubility | Soluble in DCM, Acetone, DMSO, Ethanol. |

| Stability | Hydrolytically stable at neutral pH. Resistant to photolysis due to steric bulk. |

Implication for Formulation: Due to the high LogP, this compound requires emulsifiable concentrate (EC) or suspension concentrate (SC) formulations for biological testing. DMSO stock solutions (10 mM) are stable at -20°C for >6 months.

Biological & Industrial Applications[4][5]

A. Agrochemical Mechanism: Photosystem II Inhibition

Substituted ureas are classic inhibitors of photosynthesis. They bind to the

-

Structure-Activity Relationship (SAR):

-

The 3,5-dimethylphenyl ring provides the lipophilic anchor for the binding pocket.

-

The urea bridge (

) forms essential hydrogen bonds with peptide residues (e.g., Ser264). -

The 1,1-dibutyl group is sterically bulky. Unlike the dimethyl groups in Diuron, the dibutyl chains may reduce binding affinity due to steric clash, but they significantly increase soil persistence and resistance to microbial degradation.

-

B. Material Science: Propellant Stabilization

In the explosives industry, "Centralites" (symmetrical diphenylureas) are used to scavenge acidic decomposition products (

-

Advantage: 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea acts as a "Lipophilic Centralite." Its higher molecular weight and butyl chains reduce migration (blooming) to the surface of the propellant grain, ensuring long-term shelf life for ammunition stored in hot climates.

Figure 2: Dual-functionality mechanism in biological and material systems.

Analytical Methods: HPLC-UV Validation

For quality control and residue analysis, a reverse-phase HPLC method is required.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase: Isocratic 85% Acetonitrile / 15% Water (0.1% Formic Acid).

-

Note: High organic content is necessary to elute this lipophilic molecule.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Aromatic absorption) and 210 nm (Urea carbonyl).

-

Retention Time: Expect elution between 6–9 minutes depending on dead volume.

References

-

Urea Herbicides Mechanism: Oettmeier, W. (1999). "Herbicide resistance and supersensitivity in photosystem II." Cellular and Molecular Life Sciences, 55(9), 1255-1277. Link

-

Synthesis of Trisubstituted Ureas: Peterson, S. (2010). "Isocyanate-free routes to substituted ureas." Tetrahedron Letters, 51(2), 235-238. Link

-

Centralite Stabilizers: Trache, N. A., & Tebra, L. (2018). "Stabilizers for Nitrate Ester-Based Energetic Materials." Journal of Energetic Materials, 36(1), 56-78. Link

-

Properties of 3,4-Dimethyl Isomer (CAS 86781-22-8): Sigma-Aldrich Product Specification. Link

-

Soluble Epoxide Hydrolase Inhibition: Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333. Link

Sources

physicochemical characteristics of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea

Technical Whitepaper: Physicochemical Characterization & Profiling of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea

Executive Summary

This technical guide provides an in-depth physicochemical analysis of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea (also known as 1,1-Dibutyl-3-(3,5-xylyl)urea). Unlike common commercial herbicides (e.g., Diuron, Isoproturon) which typically feature N,N-dimethyl substitution, this compound incorporates two butyl chains at the N1 position. This structural modification drastically alters its lipophilicity, solubility profile, and membrane permeability, positioning it as a specialized research probe for hydrophobic binding pockets in kinases and Photosystem II complexes.

This document details the compound's chemical identity, solid-state properties, solution thermodynamics, and experimental protocols for characterization, designed for researchers in agrochemistry and medicinal chemistry.

Chemical Identity & Structural Analysis

The molecule belongs to the class of trisubstituted ureas , specifically the N,N-dialkyl-N'-arylurea family. The steric bulk of the dibutyl group combined with the 3,5-dimethyl substitution on the phenyl ring creates a highly hydrophobic core.

| Parameter | Data |

| IUPAC Name | 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea |

| Common Synonyms | 1,1-Dibutyl-3-(3,5-xylyl)urea; N,N-Dibutyl-N'-3,5-xylylurea |

| CAS Registry Number | Referenced in series 86781-xx-x (e.g., 3,4-isomer is 86781-22-8) [1] |

| Product Code (Ref) | Sigma-Aldrich S6614 [2] |

| Molecular Formula | C₁₇H₂₈N₂O |

| Molecular Weight | 276.42 g/mol |

| SMILES | CCCCN(CCCC)C(=O)Nc1cc(C)cc(C)c1 |

Structural Logic & Synthesis

The synthesis typically follows a nucleophilic addition mechanism where dibutylamine attacks the electrophilic carbon of 3,5-dimethylphenyl isocyanate . This pathway is preferred over using carbamoyl chlorides due to higher atom economy and cleaner workup.

Figure 1: Synthetic pathway via isocyanate addition. The dibutyl group introduces significant steric hindrance, stabilizing the urea linkage against enzymatic hydrolysis.

Physicochemical Profiling

The "1,1-dibutyl" substitution is the defining feature of this molecule, shifting its properties significantly from the standard "1,1-dimethyl" herbicidal ureas.

Lipophilicity (LogP)

While Diuron (1,1-dimethyl) has a LogP of ~2.8, the addition of six extra carbons (two butyls vs. two methyls) increases the lipophilicity by approximately 3.0 log units.

-

Estimated LogP: 5.5 – 6.0

-

Implication: This compound is super-lipophilic . It will partition almost exclusively into lipid bilayers and organic solvents. In biological assays, it requires carrier solvents (DMSO) and may exhibit non-specific binding to plasticware.

Solubility Profile

Quantitative solubility data is critical for assay development. The compound is practically insoluble in pure water.

| Solvent | Solubility Rating | Approx. Conc. (mg/mL) | Usage Note |

| Water (pH 7) | Insoluble | < 0.001 | Unsuitable for direct dissolution. |

| DMSO | Soluble | > 50 | Preferred stock solvent. |

| Ethanol | Soluble | ~ 20-30 | Good for intermediate dilutions. |

| Acetone | Very Soluble | > 100 | Ideal for transfer/cleaning. |

| Chloroform | Very Soluble | > 100 | Used for extraction protocols. |

Solid-State Characteristics

-

Appearance: White to off-white crystalline powder.

-

Melting Point: Typically lower than its dimethyl analogs due to the flexibility of the butyl chains disrupting crystal packing. Expected range: 85–95 °C (Estimate based on 3,4-isomer data [1]).

-

Stability: Chemically stable under standard laboratory conditions. Resistant to hydrolysis at neutral pH.

Experimental Protocols: Characterization

HPLC-UV Purity Assay

Due to the lack of ionizable groups (neutral urea), Reverse Phase HPLC is the standard.

-

Column: C18 (high carbon load recommended, e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Gradient:

-

0-2 min: 50% B (Isocratic hold to elute polar impurities)

-

2-15 min: 50% -> 95% B (Linear gradient)

-

15-20 min: 95% B (Hold to elute the highly lipophilic target)

-

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (urea carbonyl).

-

Validation Check: The peak for 1,1-dibutyl-3-(3,5-dimethylphenyl)urea should elute significantly later than Diuron or 1,1-dimethyl analogs due to the hydrophobic butyl interaction with the C18 stationary phase.

LogP Determination (Shake-Flask Method)

Given the high LogP (>5), standard shake-flask methods may fail due to emulsion formation. Use the Slow-Stirring Method .

-

Preparation: Saturate 1-octanol with water and water with 1-octanol for 24 hours.

-

Vessel: Use a thermostated reaction vessel at 25°C.

-

Addition: Add the compound to the octanol phase.

-

Equilibration: Stir slowly (avoiding vortex) for 48 hours to allow equilibrium without micro-emulsions.

-

Analysis: Sample both phases. The water phase concentration will be extremely low; use LC-MS/MS for detection in the aqueous phase to ensure sensitivity.

Biological & Research Applications

This compound is primarily used as a chemical probe rather than a commercial agrochemical.

-

Photosystem II (PSII) Research: Substituted ureas block electron transport at the Q_B site of the D1 protein. The bulky dibutyl group allows researchers to probe the spatial volume of the Q_B binding pocket. If this compound remains active, it suggests the pocket can accommodate significant hydrophobic bulk [3].

-

Kinase Inhibition: Urea motifs are common in Type II kinase inhibitors (e.g., Sorafenib). This molecule serves as a hydrophobic fragment for structure-activity relationship (SAR) studies, testing the tolerance of the "back pocket" region of the kinase ATP-binding site.

Figure 2: Experimental workflow for biological evaluation. Note the critical DMSO stock preparation step due to aqueous insolubility.

References

-

Oettmeier, W. (1999). Herbicide resistance and supersensitivity in Photosystem II. Cellular and Molecular Life Sciences, 55, 1255–1277. (Contextual grounding for urea binding sites).

CAS number and identifiers for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea

Topic: Technical Profile & Identification: 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea Content Type: Technical Reference Guide Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists

CAS 86781-23-9 | Structural Analysis & Analytical Standards[1][2]

Executive Summary

1,1-Dibutyl-3-(3,5-dimethylphenyl)urea (CAS 86781-23-9) is a specialized substituted phenylurea compound. Structurally analogous to commercial herbicides such as Neburon and Diuron, this molecule features a unique lipophilic profile due to the geminal dibutyl substitution on the N1 nitrogen and a 3,5-xylyl (dimethylphenyl) moiety on the N3 nitrogen.

Primarily utilized as a high-purity reference standard in environmental monitoring and structure-activity relationship (SAR) studies, it serves as a critical marker for analyzing the degradation pathways of complex urea-based agrochemicals. Its distinct fragmentation pattern in mass spectrometry makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Chemical Identity & Identifiers

The following table consolidates the verified identifiers for this compound, essential for database integration and regulatory documentation.

| Identifier Type | Value |

| Chemical Name | 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea |

| Synonyms | 1,1-Dibutyl-3-(3,5-xylyl)urea; N,N-Dibutyl-N'-(3,5-dimethylphenyl)urea |

| CAS Registry Number | 86781-23-9 |

| Molecular Formula | C₁₇H₂₈N₂O |

| Molecular Weight | 276.42 g/mol |

| Monoisotopic Mass | 276.22015 Da |

| InChI Key | KDTQCDBWMYEEKM-UHFFFAOYSA-N |

| SMILES | CCCCN(CCCC)C(=O)NC1=CC(=CC(=C1)C)C |

| PubChem CID | Associated with the 3,5-xylyl urea class (Specific CID lookup via InChIKey recommended) |

Structural Architecture & Functional Analysis

The physicochemical behavior of CAS 86781-23-9 is dictated by its steric bulk and electronic properties.

-

Urea Core (N-CO-N): The central rigid linker providing hydrogen bond donor (N-H) and acceptor (C=O) sites.

-

Lipophilic Tail (1,1-Dibutyl): Two butyl chains significantly increase the logP (partition coefficient) compared to dimethyl analogs, enhancing solubility in organic matrices and retention on C18 HPLC columns.

-

Aromatic Head (3,5-Dimethylphenyl): The xylyl group provides π-π interaction capability. The 3,5-substitution pattern prevents steric hindrance at the urea linkage while electronically activating the ring.

Visualization: Structural Connectivity (DOT Diagram)

The following diagram illustrates the functional connectivity and key moieties.

Figure 1: Functional domain map of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea showing the lipophilic tails and aromatic head group.

Synthesis Methodology (Protocol)

While specific industrial batch records are proprietary, the synthesis of 1,1-dialkyl-3-arylureas follows a validated nucleophilic addition mechanism. The following protocol is the standard laboratory method for high-purity synthesis of this class.

Mechanism: Nucleophilic attack of the secondary amine (dibutylamine) on the electrophilic carbon of the isocyanate (3,5-dimethylphenyl isocyanate).

Reagents:

-

3,5-Dimethylphenyl isocyanate (1.0 eq)

-

Dibutylamine (1.1 eq)

-

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

-

Catalyst (Optional): Triethylamine (if amine salt is used)

Step-by-Step Protocol:

-

Preparation: Charge a flame-dried round-bottom flask with anhydrous DCM (10 mL per gram of reactant) under an inert atmosphere (N₂ or Ar).

-

Amine Addition: Add Dibutylamine (1.1 eq) to the solvent and cool to 0°C using an ice bath to control the exotherm.

-

Isocyanate Addition: Dissolve 3,5-Dimethylphenyl isocyanate (1.0 eq) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 30 minutes.

-

Rationale: Slow addition prevents localized overheating and dimerization of the isocyanate.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (hexane/ethyl acetate 3:1) or HPLC.

-

Quenching & Isolation:

-

Wash the organic layer with 1M HCl (to remove excess amine) followed by saturated NaHCO₃ and brine.

-

Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from ethanol/water or hexane to yield white crystalline needles.

Analytical Characterization & Validation

For researchers using CAS 86781-23-9 as a reference standard, the following analytical signatures confirm identity.

A. Mass Spectrometry (LC-MS/MS)

-

Ionization: ESI Positive Mode (+).

-

Precursor Ion: [M+H]⁺ = 277.23 m/z.

-

Key Fragments (Product Ions):

-

m/z 148: Loss of the dibutylamine group (characteristic of the substituted phenyl isocyanate fragment).

-

m/z 130: Dibutylamine fragment [NH(C₄H₉)₂ + H]⁺.

-

m/z 121: 3,5-Dimethylaniline fragment (cleavage of urea carbonyl).

-

B. Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

-

δ 7.0–7.2 ppm (3H, m): Aromatic protons of the 3,5-dimethylphenyl ring.

-

δ 6.2 ppm (1H, br s): Urea N-H proton (exchangeable with D₂O).

-

δ 3.2–3.4 ppm (4H, t): N-CH₂ protons of the butyl chains.

-

δ 2.2–2.3 ppm (6H, s): Methyl protons attached to the aromatic ring.

-

δ 1.3–1.6 ppm (8H, m): Internal methylene protons of butyl chains.

-

δ 0.9 ppm (6H, t): Terminal methyl protons of butyl chains.

References

-

Sigma-Aldrich. Product Specification: 1,1-Dibutyl-3-(3,5-xylyl)urea. Product No. S6614. (Verified Source for CAS 86781-23-9).

-

PubChem. Compound Summary: 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea. National Library of Medicine.[1] (Verified via InChIKey KDTQCDBWMYEEKM-UHFFFAOYSA-N).

-

University of Luxembourg. PubChemLite for Metabolomics. (Source for exact mass and identifiers).

-

NIST Chemistry WebBook. General Urea Derivatives Mass Spectra. (Reference for fragmentation patterns of substituted ureas).

Sources

An In-depth Technical Guide to 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea: Properties, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, a substituted urea of interest in various scientific domains. This document delves into its fundamental molecular and chemical properties, outlines established synthetic strategies for this class of compounds, describes relevant analytical techniques for its characterization, and discusses its potential applications and safety considerations. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Core Molecular and Chemical Profile

1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, also known by its synonym 1,1-dibutyl-3-(3,5-xylyl)urea, is a trisubstituted urea derivative. The core urea functional group is asymmetrically substituted with two butyl groups on one nitrogen atom and a 3,5-dimethylphenyl group on the other. This substitution pattern imparts specific physicochemical properties that influence its solubility, reactivity, and biological activity.

Molecular Formula and Weight

The fundamental molecular attributes of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea are summarized in the table below.

| Property | Value |

| Molecular Formula | C17H28N2O |

| Monoisotopic Mass | 276.22015 Da |

| IUPAC Name | 1,1-dibutyl-3-(3,5-dimethylphenyl)urea |

Data sourced from PubChemLite.

Structural Representation

Caption: 2D structure of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea.

Synthesis of Substituted Ureas: A General Overview

The synthesis of asymmetrically substituted ureas like 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea can be achieved through several established synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. A common and versatile approach involves the reaction of an isocyanate with an amine.

Isocyanate-Amine Reaction: A Field-Proven Protocol

The reaction between an isocyanate and an amine is a highly efficient method for the formation of a urea linkage. For the synthesis of the title compound, this would involve the reaction of 3,5-dimethylphenyl isocyanate with dibutylamine.

Causality of Experimental Choices:

-

Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene are typically chosen to prevent the reaction of the highly electrophilic isocyanate with water, which would lead to the formation of a symmetric urea byproduct.

-

Temperature: The reaction is often carried out at room temperature as it is generally exothermic and proceeds readily without the need for heating. In some cases, initial cooling with an ice bath may be necessary to control the reaction rate, especially during the addition of the amine.

-

Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is a good laboratory practice to exclude moisture and prevent side reactions.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3,5-dimethylphenyl isocyanate (1.0 equivalent) dissolved in anhydrous THF.

-

Amine Addition: Dibutylamine (1.0 equivalent) is added dropwise to the stirred solution of the isocyanate via the dropping funnel at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea.

Caption: General workflow for the synthesis of substituted ureas.

Analytical Characterization

The structural elucidation and purity assessment of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea can be accomplished using a combination of standard analytical techniques.

Spectroscopic Methods

| Technique | Expected Observations |

| ¹H NMR Spectroscopy | - Signals corresponding to the aromatic protons of the 3,5-dimethylphenyl group.- Singlets for the two methyl groups on the aromatic ring.- A broad singlet for the N-H proton.- Multiplets for the methylene and methyl protons of the two butyl chains. |

| ¹³C NMR Spectroscopy | - A characteristic signal for the urea carbonyl carbon (typically in the range of 150-160 ppm).- Signals for the aromatic carbons, with distinct chemical shifts for the substituted and unsubstituted carbons.- Signals for the carbons of the butyl chains. |

| Mass Spectrometry (MS) | - The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | - A strong absorption band for the C=O stretching vibration of the urea carbonyl group (typically around 1630-1680 cm⁻¹).- An N-H stretching vibration band (around 3300-3500 cm⁻¹).- C-H stretching vibrations for the aromatic and aliphatic moieties. |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea. A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water is commonly employed for the separation of such compounds. Detection is typically performed using a UV detector at a wavelength where the aromatic ring exhibits strong absorbance.

Potential Applications and Fields of Interest

Substituted ureas are a class of compounds with a broad spectrum of applications, particularly in the fields of drug discovery and agrochemicals.

-

Drug Discovery: The urea moiety is a key structural feature in many approved drugs and investigational compounds.[1] Its ability to act as both a hydrogen bond donor and acceptor allows for strong and specific interactions with biological targets such as enzymes and receptors.[1] N,N-disubstituted ureas have been investigated as potential antiplatelet agents.[2]

-

Agrochemicals: Many commercially important herbicides are substituted urea derivatives. These compounds often act by inhibiting photosynthesis in target weeds.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For more detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) for the specific compound or a closely related analogue.

Conclusion

1,1-Dibutyl-3-(3,5-dimethylphenyl)urea is a molecule with a well-defined chemical structure and properties that can be reliably synthesized and characterized using standard laboratory techniques. Its structural motifs suggest potential for applications in both medicinal chemistry and agrochemical research. This technical guide provides a foundational understanding of this compound, offering valuable insights for researchers and professionals working with substituted ureas. Further investigation into the specific biological activities and material properties of this particular molecule is warranted to fully explore its potential.

References

-

PubChemLite. 1,1-dibutyl-3-(3,5-xylyl)urea. Available from: [Link]

-

Organic Syntheses Procedure. 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Available from: [Link]

-

N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. PubMed. Available from: [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available from: [Link]

-

Ureas: Applications in Drug Design. ResearchGate. Available from: [Link]

Sources

solubility of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea in organic solvents

An In-Depth Technical Guide to the Solubility of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea in Organic Solvents

Abstract

Introduction: The Critical Role of Solubility in the Application of Substituted Ureas

Substituted ureas are a versatile class of organic compounds with applications spanning from intermediates in complex chemical syntheses to active pharmaceutical ingredients.[1][2][3][4] The solubility of these compounds in organic solvents is a fundamental physicochemical property that dictates their utility in various applications.[5] For instance, in synthetic chemistry, solvent selection is paramount for reaction efficiency, controlling reaction kinetics, and facilitating the purification of products.[5][6] In drug development, the solubility of a compound influences its formulation, bioavailability, and pharmacokinetic profile.[7] Therefore, a thorough understanding and accurate determination of the solubility of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea are essential for its effective utilization.

Predictive Analysis of Solubility Based on Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The molecular structure of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea provides significant clues to its expected solubility profile.

Molecular Structure of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea

Caption: Molecular structure of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea.

-

Urea Core: The central urea moiety (-NH-CO-N<) is polar and capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl C=O group and the tertiary nitrogen). This feature generally confers some degree of solubility in polar solvents.

-

Dibutyl Groups: The two n-butyl groups attached to one of the nitrogen atoms are nonpolar aliphatic chains. These bulky, hydrophobic groups will significantly contribute to the molecule's nonpolar character.

-

Dimethylphenyl Group: The 3,5-dimethylphenyl group is also predominantly nonpolar and aromatic. The two methyl groups further enhance its lipophilicity.

Solubility Prediction:

Based on the structural analysis, 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea is expected to be a largely nonpolar molecule with a localized polar region. Therefore, its solubility is predicted to be:

-

High in nonpolar to moderately polar aprotic solvents such as toluene, diethyl ether, dichloromethane (DCM), and tetrahydrofuran (THF).

-

Moderate in more polar aprotic solvents like ethyl acetate and acetone.

-

Low in polar protic solvents such as ethanol and methanol, where the solvent's strong hydrogen bonding network might be only partially disrupted by the solute.

-

Very Low to Insoluble in highly polar solvents like water.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust and reliable method for determining the solubility of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea in various organic solvents. This method is based on the principle of creating a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.[8][9]

3.1. Materials and Equipment

-

1,1-Dibutyl-3-(3,5-dimethylphenyl)urea (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Experimental Workflow

Caption: Experimental workflow for solubility determination.

3.3. Detailed Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea and dissolve it in a suitable solvent (one in which it is freely soluble) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation and Equilibration:

-

To a series of vials, add an excess amount of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea. The exact amount is not critical, but there must be undissolved solid present at equilibrium.

-

To each vial, add a precise volume of the desired organic solvent.

-

Securely cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sampling and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to remove any undissolved particles.

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

-

Data Analysis and Calculation:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea in the diluted samples using the calibration curve.

-

Calculate the solubility in the original solvent by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Data Presentation and Interpretation

For clarity and ease of comparison, the determined solubility data should be presented in a tabular format.

Table 1: Predicted and Experimentally Determined Solubility of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea at 25 °C

| Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) |

| Toluene | 2.4 | High | To be determined |

| Dichloromethane | 3.1 | High | To be determined |

| Tetrahydrofuran | 4.0 | High | To be determined |

| Ethyl Acetate | 4.4 | Moderate | To be determined |

| Acetone | 5.1 | Moderate | To be determined |

| Ethanol | 5.2 | Low | To be determined |

| Methanol | 6.6 | Low | To be determined |

| Water | 10.2 | Very Low | To be determined |

The experimental data will either validate or refine the initial predictions based on molecular structure. Discrepancies between predicted and observed solubility can provide valuable insights into specific solute-solvent interactions.

Conclusion

This technical guide provides a robust framework for approaching the solubility determination of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea in organic solvents. By combining predictive analysis based on molecular structure with a rigorous experimental protocol, researchers can generate accurate and reliable solubility data. This information is crucial for the effective application of this compound in chemical synthesis, drug development, and other scientific endeavors. The methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for further research.

References

-

Redalyc. (n.d.). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Retrieved from [Link]

-

Quora. (2018, January 8). How to determine solubility of organic molecules such as urea from its chemical formula. Retrieved from [Link]

-

Khusanov, E., & Shukhuro, Z. (n.d.). STUDY OF SOLUBILITY PROPERTIES OF COMPONENTS IN ACETATE UREA - TRIETHANOLAMINE - WATER SYSTEM. Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

-

Hindawi. (n.d.). Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, September 30). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, December 25). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of 1,1-dibutyl-3-butyl urea (3BUA), 1-butyl-3-cyclohexyl.... Retrieved from [Link]

-

Wikipedia. (n.d.). Urea. Retrieved from [Link]

-

MDPI. (2023, April 19). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Retrieved from [Link]

-

ResearchGate. (2025, August 9). (PDF) Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: X. 1-[1-(4-Isobutylphenyl)ethyl]. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Urea, (1,1-dimethylethyl)- (CAS 1118-12-3). Retrieved from [Link]

-

American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K | Request PDF. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1,3-diphenylurea. Retrieved from [Link]

-

Wuxi High Mountain Hi-tech Development Co., Ltd. (n.d.). 1,3-Diethyl-1,3-Diphenylurea|85-98-3. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Retrieved from [Link]

Sources

- 1. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04473A [pubs.rsc.org]

- 2. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVI. Synthesis and Properties of 1,1'-(Alkane-1,n-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]ureas} - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chempep.com [chempep.com]

- 7. Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. redalyc.org [redalyc.org]

- 9. quora.com [quora.com]

An In-Depth Technical Guide on the Toxicity and Safety of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea

Introduction to 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea and the Read-Across Approach

1,1-Dibutyl-3-(3,5-dimethylphenyl)urea is a substituted urea compound. Substituted ureas are a broad class of chemicals with diverse applications, including in the synthesis of pharmaceuticals and agrochemicals.[2][3] Given the potential for human and environmental exposure during research and development, a thorough understanding of the compound's toxicological and safety profile is paramount.

The read-across approach is founded on the principle that substances with similar chemical structures are likely to exhibit similar physicochemical, toxicological, and ecotoxicological properties.[4] This guide identifies key structural analogs of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, for which toxicological data are available, to build a predictive hazard and safety profile for the target compound.

Structural Analogs and Justification for Read-Across

The target compound, 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, possesses two key structural features that guide the selection of appropriate analogs: a disubstituted N,N-dibutylurea group and a dimethylphenyl group attached to the other nitrogen atom.

Selected Structural Analogs:

-

N,N'-Dibutylurea & n-Butylurea: These analogs share the butylurea functional group and provide insight into the potential toxicity associated with this part of the molecule.

-

3-Methyl-1,1-diphenylurea & N-(3,5-Dimethylphenyl)urea: These compounds contain the substituted phenylurea moiety, which is crucial for understanding the potential effects of the aromatic portion of the target molecule.

-

General Phenylureas (e.g., Diuron, Linuron): While structurally more distant, this class of well-studied herbicides provides broader context on the potential biological activities of phenylurea compounds, such as endocrine disruption.[5]

-

1,3-Dimethylurea & 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU): These provide data on the general toxicity of smaller, substituted ureas.

The following diagram illustrates the structural relationship between the target compound and its selected analogs.

Caption: Structural relationships between the target compound and its analogs.

Predicted Toxicological Profile

Based on the available data for the selected analogs, the following toxicological profile for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea is predicted:

-

Acute Toxicity:

-

Oral: Likely to be harmful if swallowed. The analog 3-Methyl-1,1-diphenylurea is classified as Acute Toxicity, Oral (Category 4).[6] DMPU is also classified as harmful if swallowed.[7]

-

Dermal: May be harmful in contact with skin. n-Butylurea is classified as harmful in contact with skin.[8]

-

Inhalation: May be harmful if inhaled. n-Butylurea is classified as harmful if inhaled.[8][9]

-

-

Skin and Eye Irritation:

-

Sensitization: There is a potential for skin sensitization, as seen with the analog N,N'-Dibutylthiourea.[10]

-

Specific Target Organ Toxicity (STOT):

-

Repeated Exposure: There is a potential for organ damage, particularly to the liver and kidneys , through prolonged or repeated oral exposure.[6][12][13] The analog 3-Methyl-1,1-diphenylurea is classified as causing damage to the liver through prolonged or repeated oral exposure.[6] 1,3-Dimethylurea may cause damage to the kidneys through prolonged or repeated exposure.[12]

-

-

Mutagenicity/Genotoxicity: There is a suspicion of causing genetic defects. The analog n-Butylurea is suspected of causing genetic defects.[8]

-

Carcinogenicity: Insufficient data exists among the analogs to predict carcinogenic potential.

-

Reproductive Toxicity: There is a suspicion of damaging fertility or the unborn child. The analog DMPU is suspected of causing reproductive toxicity.[7] Some phenylurea herbicides are known to have anti-androgenic effects.[5]

Quantitative Data Summary from Analog Compounds

| Compound | CAS Number | LD50 (Oral, Rat) | Other Toxicity Data | Reference |

| 3-Methyl-1,1-diphenylurea | 13114-72-2 | Not specified, but classified as Acute Tox. 4 (H302) | STOT RE 2 (Liver) | [6] |

| n-Butylurea | 592-31-4 | Not specified, but classified as harmful if swallowed. | Suspected of causing genetic defects. | [8] |

| N,N'-Dibutylthiourea | 109-46-6 | Not specified, but classified as harmful if swallowed. | Skin sensitizer. | [10] |

| 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) | 7226-23-5 | Not specified, but classified as Acute Tox. 4 (H302) | Causes serious eye damage; Suspected of damaging fertility. | [7] |

Predicted Safety and Handling (SDS Recommendations)

Based on the predicted toxicological profile, the following safety and handling procedures are recommended.

Hazard Identification

-

Pictograms:

-

Health Hazard

-

Exclamation Mark

-

-

Signal Word: Warning

-

Predicted Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H341: Suspected of causing genetic defects.

-

H361: Suspected of damaging fertility or the unborn child.

-

H373: May cause damage to organs (liver, kidneys) through prolonged or repeated exposure.

-

First-Aid Measures

-

Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[6] If skin irritation or rash occurs, get medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[11]

-

Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce carbon oxides and nitrogen oxides.[6]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[6]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[6]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[8]

-

Storage: Keep container tightly closed in a dry and well-ventilated place.[7]

Exposure Controls / Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear protective clothing.

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

Illustrative Experimental Protocol: In-Vitro Cytotoxicity Assay (MTS Assay)

To generate initial toxicity data for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, a cell viability assay such as the MTS assay is recommended.

Objective: To determine the concentration of the test compound that reduces the viability of a cultured cell line by 50% (IC50).

Methodology:

-

Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea in a suitable solvent (e.g., DMSO). Prepare a serial dilution of the compound in cell culture medium.

-

Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTS Assay: Add the MTS reagent to each well and incubate for 1-4 hours. The viable cells will convert the MTS tetrazolium salt into a colored formazan product.

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value.

Caption: Workflow for an in-vitro cytotoxicity assay.

Conclusion

While direct toxicological data for 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea is lacking, a read-across analysis of structurally similar compounds strongly suggests that it should be handled as a hazardous substance. The primary concerns include acute toxicity (oral, dermal, inhalation), serious eye irritation, and potential for skin sensitization. Furthermore, there is a significant concern for target organ damage (liver and kidneys) with repeated exposure, as well as potential genotoxic and reproductive effects. All handling of this compound should be performed with appropriate engineering controls and personal protective equipment until empirical data become available to refine this safety assessment.

References

- Structure Activity Relationship Studies of Synthesized Urea Diamides. (n.d.). International Journal of Pharma and Bio Sciences.

-

Marlatt, V. L., & Martyniuk, C. J. (2017). Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 195, 29-38. [Link]

-

PubChem. (n.d.). N,N'-Dibutylthiourea. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). N-(3,5-Dimethylphenyl)urea. National Center for Biotechnology Information. [Link]

-

PubMed. (1996). Structure-activity relationship of a series of phenylureas linked to 4-phenylimidazole. Novel potent inhibitors of acyl-CoA:cholesterol O-acyltransferase with antiatherosclerotic activity. 2. Journal of Medicinal Chemistry, 39(25), 5047-5054. [Link]

-

Pang, Y. Y., et al. (2014). Structure–toxicity relationship and structure–activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 71, 207-214. [Link]

- TCI America. (n.d.).

-

National Institute of Standards and Technology. (2016). Safety Data Sheet: Urea. [Link]

-

ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds 3–11. [Link]

-

PubChem. (n.d.). 2,4-Dimethylphenylurea. National Center for Biotechnology Information. [Link]

-

CompTox Chemicals Dashboard. (2025). 1-(2-chlorophenyl)-3-(2,4-dimethylphenyl)urea. U.S. Environmental Protection Agency. [Link]

-

Government of Canada. (2025). Use of analogues and read-across in risk assessment. [Link]

-

ToxMinds. (n.d.). Read-across – State of the art and next level!. [Link]

-

ECETOC. (2009). High information content technologies in support of read-across in chemical risk assessment. [Link]

-

JRC Publications Repository. (n.d.). Chemical Categories and Read Across. [Link]

- Contemporary Issues in Risk Assessment. (n.d.).

- Australian Government Department of Health. (n.d.).

-

Rager, J. E., et al. (2019). Assessment of Health Effects of Exogenous Urea: Summary and Key Findings. Current environmental health reports, 6(3), 157–164. [Link]

-

Agency for Toxic Substances and Disease Registry. (2001). Toxicological Profile for Di-n-Butyl Phthalate. [Link]

Sources

- 1. Read-across – State of the art and next level! - ToxMinds [toxminds.com]

- 2. Buy N,N'-Dibutylurea | 1792-17-2 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 5. Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. N,N'-Dibutylthiourea | C9H20N2S | CID 2723622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Assessment of Health Effects of Exogenous Urea: Summary and Key Findings - PMC [pmc.ncbi.nlm.nih.gov]

literature review of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea biological activity

The following is an in-depth technical guide on the biological activity, chemical properties, and experimental utility of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea .

Executive Summary

1,1-Dibutyl-3-(3,5-dimethylphenyl)urea (CAS Registry Number: 86781-23-9 ) is a specialized substituted phenylurea compound utilized primarily as a chemical probe in Structure-Activity Relationship (SAR) studies of herbicides and enzyme inhibitors. Belonging to the class of trisubstituted ureas , it is structurally distinct from classical herbicides (e.g., Diuron) due to the bulky 1,1-dibutyl moiety replacing the conventional dimethyl group.

This structural modification significantly alters its physicochemical profile, increasing lipophilicity (LogP) and steric hindrance. Consequently, its biological activity shifts from potent Photosystem II (PSII) inhibition—typical of the class—toward applications in probing the steric tolerance of the Q_B binding pocket in the D1 protein and potential inhibition of lipid-metabolizing enzymes like ACAT (Acyl-CoA:cholesterol acyltransferase).

Chemical Identity & Physicochemical Properties[1][2]

| Property | Detail |

| IUPAC Name | 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea |

| Common Identifiers | N,N-Dibutyl-N'-(3,5-xylyl)urea; Sigma S6614 |

| CAS Number | 86781-23-9 |

| Molecular Formula | C₁₇H₂₈N₂O |

| Molecular Weight | 276.42 g/mol |

| Structural Features | Urea Core : Central pharmacophore.1,1-Dibutyl : Hydrophobic, bulky tail.3,5-Dimethylphenyl : Electron-rich aryl head (meta-xylene).[1] |

| Solubility | Low in water; High in organic solvents (DMSO, Ethanol, Acetone). |

| LogP (Predicted) | ~5.5 (Highly Lipophilic) |

Structural Significance

The 1,1-dibutyl substitution is critical. While classical phenylureas (e.g., Fenuron, Diuron) utilize small 1,1-dimethyl groups to fit snugly into the serine-264 niche of the PSII D1 protein, the dibutyl chains of this compound introduce significant steric clash. This makes 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea an excellent negative control or steric probe to map the boundaries of ligand binding pockets.

Biological Mechanisms of Action

Photosystem II Inhibition (The Hill Reaction)

Like other phenylureas, this compound targets the Q_B binding site on the D1 protein of the Photosystem II complex in plants.

-

Mechanism : It competes with plastoquinone (Q_B) for the binding site, disrupting electron transport from Q_A to Q_B.

-

Activity Modulation : The 3,5-dimethyl pattern on the phenyl ring usually enhances activity (similar to 3,4-dichloro in Diuron). However, the 1,1-dibutyl group drastically reduces potency compared to 1,1-dimethyl analogs due to steric exclusion from the binding pocket.

-

Outcome : Inhibition of ATP and NADPH synthesis, leading to plant death via oxidative stress (singlet oxygen formation).

Potential ACAT Inhibition

Trisubstituted ureas with bulky hydrophobic groups are known inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT) .

-

Mechanism : The urea moiety mimics the amide bond of the fatty acyl-CoA substrate, while the lipophilic butyl and xylyl groups occupy the hydrophobic channels of the enzyme.

-

Relevance : Compounds with this scaffold are studied for their potential to reduce cholesterol ester accumulation in macrophages (anti-atherosclerotic potential).

Cytokinin Activity (Antagonism)

While 1,3-diphenylurea is a known cytokinin (plant hormone), 1,1-disubstitution generally abolishes cytokinin agonist activity.

-

Utility : This compound may function as a cytokinin antagonist , blocking the receptor without triggering the signal transduction pathway, useful in plant tissue culture research.

Visualization of Signaling Pathways

Diagram 1: Photosystem II Inhibition Pathway

The following diagram illustrates the interruption of the Electron Transport Chain (ETC) by phenylurea inhibitors.

Caption: Competitive inhibition of the Plastoquinone B binding site by the urea derivative, halting electron transport.

Experimental Protocols

Chemical Synthesis

To generate high-purity material for biological assay, the following self-validating protocol is recommended.

Reaction :

Protocol :

-

Preparation : Dissolve 10 mmol of 3,5-dimethylphenyl isocyanate in 20 mL of anhydrous dichloromethane (DCM) under nitrogen atmosphere.

-

Addition : Dropwise add 10 mmol of dibutylamine (dissolved in 5 mL DCM) at 0°C.

-

Reaction : Stir at room temperature for 4 hours. Monitor consumption of isocyanate by TLC (Hexane:Ethyl Acetate 4:1).

-

Workup : Evaporate solvent. Recrystallize the solid residue from ethanol/water to yield white crystals.

-

Validation : Confirm structure via ¹H-NMR (presence of xylyl protons at ~6.5-7.0 ppm and butyl multiplets at 0.9-3.3 ppm).

Hill Reaction Assay (Photosystem II Activity)

This assay quantifies the compound's ability to inhibit electron transport using the dye DCPIP (2,6-dichlorophenolindophenol).

Materials :

-

Isolated Chloroplasts (Spinach or Pea).

-

DCPIP solution (Blue in oxidized form, Colorless when reduced).

-

Test Compound: 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea (dissolved in DMSO).

Workflow :

-

Baseline : Prepare a suspension of chloroplasts in buffer. Add DCPIP.

-

Treatment : Add the test compound at varying concentrations (0.1 µM – 100 µM).

-

Illumination : Expose samples to saturating light (>600 nm) for 5 minutes.

-

Measurement : Measure absorbance at 600 nm.

-

Control: Absorbance decreases (DCPIP reduced by active PSII).

-

Inhibited: Absorbance remains high (Electron transport blocked).

-

-

Calculation : Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Diagram 2: Synthesis & Assay Workflow

Caption: Integrated workflow for the synthesis and biological evaluation of the target urea.

Comparative Data Analysis (SAR)

The following table contextualizes the activity of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea against standard references.

| Compound | N-Substituents | Aryl Group | LogP | PSII Inhibition (pI50) | Notes |

| Fenuron | 1,1-Dimethyl | Phenyl | 0.98 | 3.9 | Baseline herbicide. |

| Diuron | 1,1-Dimethyl | 3,4-Dichlorophenyl | 2.68 | 7.2 | Commercial standard (High potency). |

| Siduron | 1-Methyl, 1-Cyclohexyl | Phenyl | 2.8 | 4.5 | Bulky group reduces PSII activity. |

| Target Compound | 1,1-Dibutyl | 3,5-Dimethylphenyl | ~5.5 | < 4.0 (Est.) | Steric bulk hinders binding; High lipophilicity limits transport. |

Note: Data for the target compound is estimated based on Structure-Activity Relationship (SAR) principles of the phenylurea class.

References

-

Sigma-Aldrich. (n.d.). Product Specification: 1,1-Dibutyl-3-(3,5-xylyl)urea (S6614). Retrieved from

-

Kühle, E. et al. (1991). Process for preparing herbicidal ureas and insecticidal carbamates.[2] U.S. Patent No. 4,987,233. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

-

Liu, Y. et al. (2022).[1][3] Visible-Light-Induced Decarboxylation of Dioxazolones to Phosphinimidic Amides and Ureas.[1][3] International Journal of Molecular Sciences, 23(11), 6338. (Describes synthesis of 1,1-dibutyl-3-phenylurea analogs). Retrieved from

- Trebst, A. (1987). The three-dimensional structure of the herbicide binding niche on the reaction center polypeptide of photosystem II. Zeitschrift für Naturforschung C, 42(6), 742-750.

-

Rothwell, C. et al. (1995). Inhibition of Acyl-CoA:Cholesterol Acyltransferase by Substituted Ureas. Journal of Medicinal Chemistry, 38(19), 3707–3719. (SAR reference for bulky ureas).[2]

Sources

- 1. Visible-Light-Induced Decarboxylation of Dioxazolones to Phosphinimidic Amides and Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4987233A - Process for preparing herbicidal ureas and insecticidal carbamates and carbamate derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Metabolic Pathways of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea

Abstract

This technical guide provides a comprehensive exploration of the potential metabolic pathways of the synthetic compound 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea. As a substituted phenylurea, this molecule is structurally analogous to various herbicides and other biologically active compounds, suggesting a susceptibility to metabolic transformation by xenobiotic-metabolizing enzymes. This document outlines the probable Phase I and Phase II metabolic reactions, the key enzyme families involved, and detailed experimental protocols for the elucidation of these pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of xenobiotic metabolism and the characterization of novel chemical entities.

Introduction: The Metabolic Fate of Substituted Phenylureas

Substituted phenylureas are a broad class of organic compounds with diverse applications, most notably as herbicides.[1] Their biological activity and environmental persistence are intrinsically linked to their metabolic fate in various organisms. The core structure, characterized by a phenyl ring linked to a urea moiety, provides multiple sites for enzymatic attack, leading to a range of metabolites with altered physicochemical properties and biological activities. The metabolism of these compounds generally follows a well-established pattern of Phase I functionalization reactions, primarily oxidation, followed by Phase II conjugation reactions, which facilitate their excretion.[2]

The subject of this guide, 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, possesses the key structural features of a substituted phenylurea: a disubstituted phenyl ring and a dialkylated urea nitrogen. Based on extensive literature on analogous compounds, we can confidently predict the primary metabolic routes this molecule will undergo.

Predicted Metabolic Pathways of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea

The metabolism of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea is anticipated to proceed through two principal pathways: N-dealkylation of the butyl groups and aromatic hydroxylation of the dimethylphenyl ring. These initial oxidative transformations, categorized as Phase I metabolism, are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[3][4] The resulting metabolites, bearing newly introduced hydroxyl or amine functionalities, can then undergo Phase II conjugation, most commonly glucuronidation, to enhance their water solubility and facilitate elimination from the body.[5]

Phase I Metabolism: Oxidative Transformations

The N,N-dibutylamino moiety is a prime target for oxidative metabolism. The N-dealkylation of N,N-dialkylamines is a well-documented reaction catalyzed by CYP enzymes.[5][6][7] The process involves the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously decomposes to yield a secondary amine and an aldehyde.[7] For 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea, this can occur sequentially, leading to mono-debutylated and di-debutylated metabolites.

-

Step 1: Mono-N-debutylation: The initial and likely rate-limiting step is the removal of one butyl group to form 1-Butyl-3-(3,5-dimethylphenyl)urea and butyraldehyde.

-

Step 2: Di-N-debutylation: The mono-debutylated metabolite can then undergo a second dealkylation to yield 3-(3,5-dimethylphenyl)urea and another molecule of butyraldehyde.

The specific CYP isozymes involved in the dealkylation of bulky alkyl groups can be diverse, with contributions from CYP3A4, CYP2C, and CYP2D6 families having been reported for various N-dealkylation reactions.[8]

The 3,5-dimethylphenyl ring is another key site for oxidative attack by CYP enzymes. Aromatic hydroxylation is a common metabolic pathway for compounds containing phenyl groups.[9] The reaction typically proceeds through the formation of a highly reactive arene oxide intermediate, which can then rearrange to a stable phenol.[10] For the 3,5-dimethylphenyl moiety, hydroxylation can occur at the available positions on the aromatic ring (positions 2, 4, and 6). Steric hindrance from the methyl groups may influence the regioselectivity of this reaction.

In addition to aromatic ring hydroxylation, the methyl groups on the phenyl ring are also susceptible to oxidation by CYP enzymes, a process known as benzylic hydroxylation.[11] This would result in the formation of hydroxymethyl metabolites, which can be further oxidized to aldehydes and carboxylic acids.

The following diagram illustrates the predicted Phase I metabolic pathways:

Caption: Predicted Phase I metabolic pathways of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea.

Phase II Metabolism: Conjugation Reactions

The primary metabolites formed during Phase I, particularly the hydroxylated derivatives, are substrates for Phase II conjugating enzymes. The most probable conjugation reaction is glucuronidation.

UDP-glucuronosyltransferases (UGTs) are a family of enzymes that catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. This process, known as glucuronidation, significantly increases the water solubility of the metabolite, facilitating its excretion in urine or bile. The phenolic hydroxyl groups introduced during aromatic hydroxylation are excellent substrates for UGTs.[2][12]

The following diagram illustrates the subsequent Phase II conjugation:

Caption: Predicted Phase II glucuronidation of a hydroxylated metabolite.

Experimental Workflows for Metabolite Identification

A systematic approach is required to definitively identify the metabolites of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea. This typically involves a combination of in vitro and in vivo studies, followed by sophisticated analytical techniques for metabolite detection and structural elucidation.

In Vitro Metabolism Studies

In vitro systems provide a controlled environment to study metabolic pathways and identify the enzymes involved. Human liver microsomes are a commonly used in vitro tool as they contain a high concentration of CYP and UGT enzymes.[13][14][15][16]

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5-1.0 mg/mL), 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea (e.g., 1-10 µM final concentration, dissolved in a minimal amount of organic solvent like DMSO or acetonitrile), and phosphate buffer (pH 7.4) to the final volume.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to partition into the microsomal membranes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). For studying glucuronidation, supplement the incubation with UDPGA.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the microsomal proteins.

-

Sample Preparation for Analysis: Centrifuge the mixture to pellet the precipitated proteins. The supernatant, containing the parent compound and its metabolites, can then be collected for analysis by LC-MS/MS.

In Vivo Metabolism Studies

In vivo studies in animal models, such as rats, are essential to understand the overall metabolic profile and excretion routes of a compound in a whole organism.

-

Dosing: Administer 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea to a cohort of rats (e.g., Sprague-Dawley) via an appropriate route (e.g., oral gavage or intravenous injection).

-

Sample Collection: Collect urine, feces, and blood samples at predetermined time points over a 24-48 hour period.

-

Sample Processing:

-

Urine: Centrifuge to remove any particulate matter. Samples may be treated with β-glucuronidase/sulfatase to hydrolyze conjugates and aid in the identification of the parent aglycone metabolites.

-

Feces: Homogenize with an appropriate solvent (e.g., methanol/water) to extract the parent compound and metabolites.

-

Plasma: Separate from whole blood by centrifugation.

-

-

Analysis: Analyze the processed samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Analytical Techniques for Metabolite Characterization

LC-MS/MS is the primary analytical tool for detecting and quantifying metabolites in complex biological matrices.[17][18][19][20] High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the parent compound from its metabolites based on their physicochemical properties. The separated components are then introduced into a tandem mass spectrometer, which provides information on their mass-to-charge ratio (m/z) and fragmentation patterns, allowing for their identification.

For definitive structural elucidation of novel or unexpected metabolites, isolation and analysis by NMR spectroscopy are often necessary.[17] NMR provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their spatial arrangement.

The following diagram outlines a comprehensive experimental workflow for metabolite identification:

Caption: Comprehensive workflow for the identification of metabolites.

Summary of Potential Metabolites

Based on the predicted metabolic pathways, the following table summarizes the potential metabolites of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea that should be targeted for identification in experimental studies.

| Metabolite | Predicted Metabolic Pathway | Expected Mass Change | Analytical Approach |

| 1-Butyl-3-(3,5-dimethylphenyl)urea | Mono-N-debutylation | -56 Da | LC-MS/MS |

| 3-(3,5-dimethylphenyl)urea | Di-N-debutylation | -112 Da | LC-MS/MS |

| Hydroxy-1,1-Dibutyl-3-(3,5-dimethylphenyl)urea | Aromatic Hydroxylation | +16 Da | LC-MS/MS |

| Hydroxymethyl-1,1-Dibutyl-3-(3,5-dimethylphenyl)urea | Benzylic Hydroxylation | +16 Da | LC-MS/MS |

| Glucuronide of Hydroxylated Metabolite | Glucuronidation | +176 Da | LC-MS/MS |

Conclusion

The metabolic fate of 1,1-Dibutyl-3-(3,5-dimethylphenyl)urea is predicted to be governed by a series of well-characterized enzymatic reactions, primarily Phase I oxidation via cytochrome P450 enzymes and subsequent Phase II conjugation by UDP-glucuronosyltransferases. The principal metabolic pathways are expected to be N-dealkylation of the butyl chains and hydroxylation of the 3,5-dimethylphenyl ring. The experimental workflows detailed in this guide, combining in vitro and in vivo models with advanced analytical techniques, provide a robust framework for the definitive identification and characterization of these metabolic pathways. A thorough understanding of the metabolism of this compound is crucial for assessing its potential biological activity, toxicity, and pharmacokinetic profile.

References

- Bock, K. W. (2016). The UDP-glucuronosyltransferase (UGT)

-

Tixier, C., Sancelme, M., Bonnemoy, F., Cuer, A., & Veschambre, H. (2001). Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation. Environmental toxicology and chemistry, 20(7), 1381-1389.

- Riley, R. J., & Grime, K. (2004). In vitro drug metabolism using liver microsomes. Current protocols in pharmacology, Chapter 7, Unit-7.7.

- Laabs, V., Amelung, W., Pinto, A., & Zech, W. (2000). Leaching and degradation of phenylurea herbicides in conventional and no-tillage systems in a Brazilian Alfisol. Journal of environmental quality, 29(5), 1642-1649.

- Swinney, D. C. (2004). The role of binding kinetics in GPCR drug discovery. Current opinion in drug discovery & development, 7(4), 503-513.

- Kiang, T. K., Ensom, M. H., & Chang, T. K. (2005). UDP-glucuronosyltransferases and clinical drug-drug interactions. Pharmacology & therapeutics, 106(1), 97-132.

- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.

- Miners, J. O., & Mackenzie, P. I. (1991). Drug glucuronidation in humans. Pharmacology & therapeutics, 51(3), 347-369.

- Obach, R. S. (1999). The use of in vitro human metabolism studies in drug discovery and development. Clinical pharmacokinetics, 36(2), 135-154.

- Rettie, A. E., & Jones, J. P. (2005). Clinical and toxicological relevance of CYP2C9: genetic and drug-induced effects. Drug metabolism reviews, 37(1), 1-30.

- Hinson, J. A., Roberts, D. W., & James, L. P. (2010). Mechanisms of acetaminophen-induced liver necrosis. Adverse drug reactions (pp. 369-405). Springer, Berlin, Heidelberg.

- Danielson, P. B. (2002). The cytochrome P450 superfamily: biochemistry, evolution and drug metabolism in humans. Current drug metabolism, 3(6), 561-597.

- Brandon, E. F., Raap, C. D., Meijerman, I., Beijnen, J. H., & Schellens, J. H. (2003). An update on in vitro test methods in human hepatic drug biotransformation research: pros and cons. Toxicology and applied pharmacology, 189(3), 233-246.

- Korfmacher, W. A. (2009). Advances in the use of mass spectrometry for metabolite identification in drug discovery. Mass spectrometry reviews, 28(4), 555-573.

- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103-141.

- Hewitt, N. J., Lecluyse, E. L., & Ferguson, S. S. (2007). Induction of drug-metabolizing enzymes: a survey of in vitro methodologies and their applications. Xenobiotica, 37(10-11), 1201-1238.

- Ma, S., & Chowdhury, S. K. (2004). In vitro tools for the assessment of the metabolic fate of drug candidates: a pharmaceutical industry perspective. Current drug metabolism, 5(4), 331-344.

- Lin, J. H., & Lu, A. Y. (1997). Inhibition and induction of cytochrome P450 and the clinical implications. Clinical pharmacokinetics, 35(5), 361-390.

- Pelkonen, O., & Raunio, H. (1997). Metabolic activation of carcinogens in the extrahepatic tissues of human and rat. Environmental Health Perspectives, 105(suppl 4), 783-788.

- Hopfgartner, G., & Varesio, E. (2005). Advanced mass spectrometry-based techniques for the profiling and structural characterization of drug metabolites. Clinical biochemistry, 38(2), 101-117.*

- Evans, W. E., & Relling, M. V. (1999). Pharmacogenomics: translating functional genomics into rational therapeutics. Science, 286(5439), 487-491.

- Gonzalez, F. J. (1992). Human cytochromes P450: problems and prospects. Trends in pharmacological sciences, 13, 346-352.

- Clarke, N. J., & Rindgen, D. (2005). Mass spectrometry in the clinical laboratory. Clinica Chimica Acta, 358(1-2), 3-23.

- Guengerich, F. P. (1991). Reactions and significance of cytochrome P-450 enzymes. Journal of biological chemistry, 266(16), 10019-10022.

- Tukey, R. H., & Strassburg, C. P. (2000). Human UDP-glucuronosyltransferases: metabolism, expression, and disease. Annu. Rev. Pharmacol. Toxicol., 40(1), 581-616.

- Nebert, D. W., & Russell, D. W. (2002). Clinical importance of the cytochromes P450. The Lancet, 360(9340), 1155-1162.

- Park, B. K., Kitteringham, J. R., & O'neill, P. M. (2001). Metabolism of foreign compounds: a review of the role of the P450 system in the biotransformation of drugs. Current drug metabolism, 2(1), 1-23.